![molecular formula C19H22N4O2 B5507463 3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals that have been studied for their unique properties and applications in various fields. It is characterized by the presence of imidazole and isoxazole moieties, which are known for their relevance in pharmaceutical chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to "3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide" often involves multiple steps, including the coupling of imidazolyl and isoxazole groups to a benzyl core. A related synthesis approach describes the preparation of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating the complexity and versatility of synthetic routes for such compounds (Morgan et al., 1990).

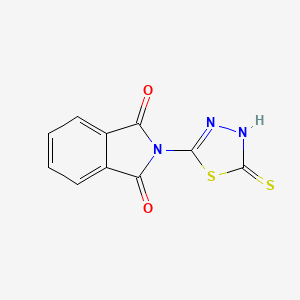

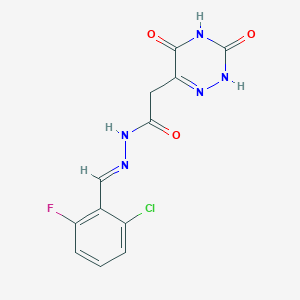

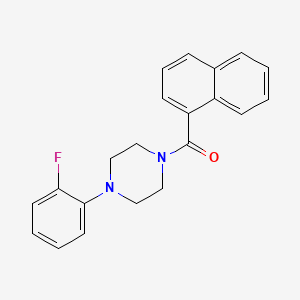

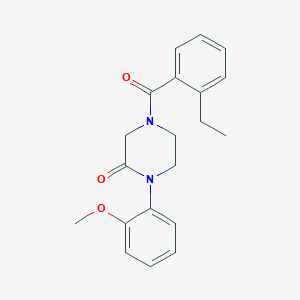

Molecular Structure Analysis

Molecular structure analysis of compounds containing imidazole and isoxazole rings often reveals interesting features regarding their electronic and spatial configuration. These features are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, studies on similar compounds have utilized X-ray crystallography to determine the arrangement of atoms and the geometry of the molecules (Argilagos et al., 1997).

Chemical Reactions and Properties

Compounds with imidazolyl and isoxazole rings are known to undergo various chemical reactions, including isomerization and cyclization, which significantly impact their chemical properties. For example, the spontaneous isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines under specific conditions highlights the reactivity of similar structures (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Investigations into related compounds have provided insights into how the arrangement of functional groups affects these physical properties, which is essential for the compound's application in drug formulation and material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's potential applications. The presence of imidazole and isoxazole rings in the compound's structure suggests a propensity for forming hydrogen bonds and participating in electron-donating or -accepting interactions, which are critical for its biological activity and interaction with various substrates.

Scientific Research Applications

Synthesis and Evaluation for Neuropathic Pain Treatment

One study detailed the synthesis of derivatives as T-type calcium channel inhibitors, targeting the treatment of neuropathic pain. Compounds synthesized showed potent T-channel inhibition and good metabolic stability, indicating a potential application in neuropathic pain alleviation in animal models (Jung Hyun Kim & G. Nam, 2016).

Antihypertensive Properties

Another research effort involved the development of nonpeptide angiotensin II receptor antagonists, which displayed significant antihypertensive effects upon oral administration. This study contributes to understanding the therapeutic potential of related compounds in hypertension management (D. Carini et al., 1991).

Antiviral Activity

Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines demonstrated antiviral activity against human rhinovirus, showcasing the importance of the imidazole ring in the design of antiviral agents (C. Hamdouchi et al., 1999).

Cardiac Electrophysiological Activity

A study on N-substituted imidazolylbenzamides described their synthesis and activity as selective class III agents, indicating a potential application in treating reentrant arrhythmias and showcasing the versatility of imidazole derivatives in medical research (T. K. Morgan et al., 1990).

Antimicrobial and Anti-Tubercular Activity

Benzimidazole–oxadiazole hybrid molecules were synthesized and evaluated as antimicrobial agents, with some compounds showing potent anti-tubercular activity. This highlights the potential of structurally related compounds in combating microbial and tubercular infections (N. Shruthi et al., 2016).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

properties

IUPAC Name |

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-13(2)10-16-11-18(25-22-16)19(24)21-12-15-4-6-17(7-5-15)23-9-8-20-14(23)3/h4-9,11,13H,10,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYXXIHINGOBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C3=CC(=NO3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)

![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)